Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate
Overview
Description
Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate is a complex organic compound that features a combination of functional groups, including a methylsulfanyl group, a piperidine ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized with the desired groups. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Methylsulfanyl Group: This can be done through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution on the piperidine ring can introduce various functional groups.
Scientific Research Applications
Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate involves interactions with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the triazole moiety may participate in binding to enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]pentanoate: Similar structure with an additional carbon in the butanoate chain.
Ethyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate: Ethyl group instead of methyl group.
Uniqueness
Methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, distinguishes it from many other compounds and provides unique binding properties.
Properties
IUPAC Name |
methyl 4-methylsulfanyl-2-[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-24-16(23)13(6-11-25-2)17-15(22)14-12-21(19-18-14)10-9-20-7-4-3-5-8-20/h12-13H,3-11H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSMGUQAERVHOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CN(N=N1)CCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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